7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
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Overview
Description
7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a synthetic compound characterized by its unique spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable isoquinoline derivative, the introduction of the cyclohexane ring can be achieved through a series of reactions involving halogenation, nucleophilic substitution, and cyclization steps. The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has garnered interest in various scientific research fields due to its unique structure and properties:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7’-fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1,1,3-trimethyl-4-aminoindane
- 7-Fluoro-2,3-dihydro-1H-spiro[cyclohexane-1,4’-isoquinoline]
Uniqueness
Compared to similar compounds, 7’-fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] stands out due to its specific spirocyclic structure and the strategic placement of the fluorine atom. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJXUXXOUGSMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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